molecular formula C16H12N2OS B12926401 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 105141-23-9

5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12926401
CAS No.: 105141-23-9
M. Wt: 280.3 g/mol
InChI Key: GBBISPPSPUEZAM-UHFFFAOYSA-N
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Description

5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and β-diketones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the phenyl groups.

    5,6-diphenyl-2,3-dihydropyrimidin-4(1H)-one: Lacks the thioxo group.

Uniqueness

5,6-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both phenyl groups and the thioxo group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

105141-23-9

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

5,6-diphenyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H12N2OS/c19-15-13(11-7-3-1-4-8-11)14(17-16(20)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20)

InChI Key

GBBISPPSPUEZAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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